molecular formula C18H23N3O2S B2547130 8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320465-07-2

8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2547130
CAS No.: 2320465-07-2
M. Wt: 345.46
InChI Key: RBCFPIOIRZZDIL-UHFFFAOYSA-N
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Description

8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl and pyrazolyl groups, contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic core structure, followed by the introduction of the sulfonyl and pyrazolyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Flow microreactor systems have been shown to enhance the synthesis of complex organic molecules by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazolyl group can be reduced under specific conditions to yield different nitrogen-containing products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfone derivatives, while reduction of the pyrazolyl group can yield various amine derivatives.

Scientific Research Applications

8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity is of interest for the development of new pharmaceuticals.

    Medicine: The compound may serve as a lead compound for the development of drugs targeting specific biological pathways.

    Industry: Its reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl and pyrazolyl groups may play a key role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane include other bicyclic structures with sulfonyl and pyrazolyl groups. Examples include:

  • 8-(4-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
  • 8-(4-chlorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-(4-ethylphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-14-4-8-18(9-5-14)24(22,23)21-15-6-7-16(21)13-17(12-15)20-11-3-10-19-20/h3-5,8-11,15-17H,2,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCFPIOIRZZDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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